

In-Depth Technical Guide to m-PEG5-Tos: Properties, Applications, and Experimental Protocols

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Compound of Interest

Compound Name: *m*-PEG5-Tos

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For Researchers, Scientists, and Drug Development Professionals

Introduction

m-PEG5-Tos, or α -methoxy- ω -tosyl-penta(ethylene glycol), is a monofunctional polyethylene glycol (PEG) derivative that serves as a crucial tool in bioconjugation and drug delivery. Its structure, featuring a methoxy-capped terminus and a tosylate-activated terminus, allows for the covalent attachment of a hydrophilic PEG spacer to various nucleophilic molecules. The tosyl group is an excellent leaving group, facilitating efficient nucleophilic substitution reactions with primary amines and thiols. This guide provides a comprehensive overview of the physicochemical properties of **m-PEG5-Tos**, its applications in research and drug development, and a detailed experimental protocol for a typical bioconjugation reaction.

Core Properties of m-PEG5-Tos

The key physicochemical properties of **m-PEG5-Tos** are summarized in the table below. These values are based on the most consistently reported data from various chemical suppliers.

| Property | Value | Citations |
|-----------------------|--|-----------|
| Molecular Weight (MW) | 362.4 g/mol | [1] |
| Chemical Formula | C ₁₆ H ₂₆ O ₇ S | [1] |
| CAS Number | 62921-76-0 | [1] |
| Appearance | White to off-white solid or viscous oil | |
| Purity | Typically ≥95% | |
| Solubility | Soluble in water, ethanol, DMSO, DMF | |

Applications in Research and Drug Development

The primary utility of **m-PEG5-Tos** lies in its ability to covalently attach a five-unit PEG chain to a target molecule, a process known as PEGylation. This modification can impart several beneficial properties, making it a valuable strategy in the development of therapeutics and research tools.

- **Improved Pharmacokinetics:** PEGylation can significantly increase the hydrodynamic radius of a molecule, reducing its renal clearance and thereby extending its circulation half-life in the body.
- **Enhanced Solubility:** The hydrophilic nature of the PEG chain can improve the aqueous solubility of hydrophobic drugs or peptides, which can be advantageous for formulation and administration.[1]
- **Reduced Immunogenicity:** The PEG chain can shield antigenic epitopes on a protein or peptide, reducing its potential to elicit an immune response.
- **PROTAC Linkers:** **m-PEG5-Tos** can be used as a building block in the synthesis of Proteolysis Targeting Chimeras (PROTACs). The PEG unit serves as a flexible linker to connect a target protein-binding ligand and an E3 ligase-binding ligand.

The core of **m-PEG5-Tos**'s reactivity is the nucleophilic substitution at the carbon atom adjacent to the tosylate group. Nucleophiles, such as the ϵ -amino group of a lysine residue in a protein or a primary amine on a small molecule, attack this carbon, displacing the tosylate anion and forming a stable covalent bond.

Experimental Protocols

This section provides a detailed methodology for a representative experiment: the conjugation of **m-PEG5-Tos** to a primary amine-containing molecule. This protocol is a general guideline and may require optimization for specific applications.

Conjugation of m-PEG5-Tos to a Primary Amine

Objective: To covalently attach a methoxy-PEG5 chain to a molecule containing a primary amine via a nucleophilic substitution reaction.

Materials:

- **m-PEG5-Tos**
- Amine-containing molecule (e.g., a peptide, a small molecule drug)
- Anhydrous aprotic solvent (e.g., Dimethylformamide (DMF) or Dichloromethane (DCM))
- Base (e.g., Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA))
- Reaction vessel (e.g., round-bottom flask)
- Stirring apparatus (e.g., magnetic stirrer and stir bar)
- Inert atmosphere (e.g., nitrogen or argon)
- Purification system (e.g., flash chromatography or preparative HPLC)
- Analytical instruments for characterization (e.g., NMR, Mass Spectrometry)

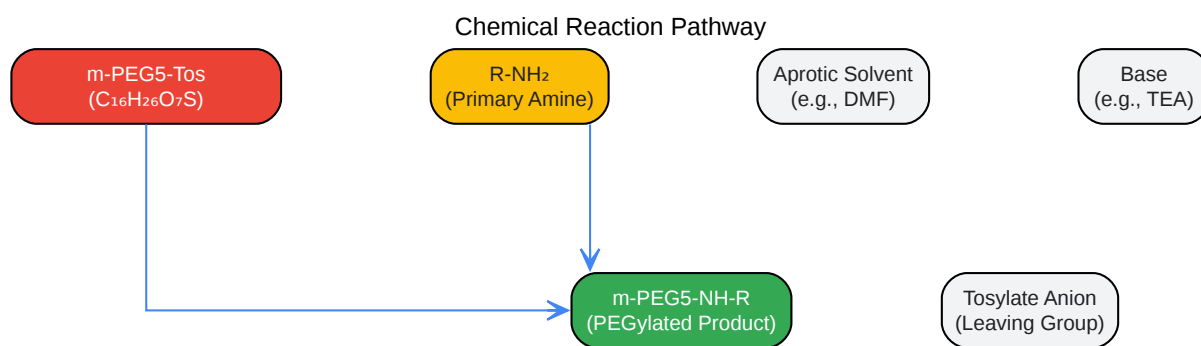
Procedure:

- Preparation:

- Ensure all glassware is dry.
- Dissolve the amine-containing molecule (1 equivalent) in the chosen anhydrous solvent under an inert atmosphere.
- Add the base (1.5-2.0 equivalents) to the solution and stir. The base acts as a scavenger for the p-toluenesulfonic acid byproduct.
- Reaction:
 - In a separate vial, dissolve **m-PEG5-Tos** (1.2 equivalents) in a small amount of the anhydrous solvent.
 - Slowly add the **m-PEG5-Tos** solution to the stirring solution of the amine-containing molecule.
 - Allow the reaction to proceed at room temperature for 12-24 hours. The reaction can be gently heated (e.g., to 40-50 °C) to increase the rate, if necessary.
- Monitoring:
 - Monitor the progress of the reaction by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), to determine the consumption of the starting materials and the formation of the product.
- Work-up and Purification:
 - Once the reaction is complete, remove the solvent under reduced pressure (e.g., using a rotary evaporator).
 - The crude product can be purified by an appropriate method. For small molecules, silica gel flash chromatography is often suitable. For peptides and other biomolecules, preparative reverse-phase HPLC is typically used.
- Characterization:
 - Confirm the identity and purity of the final PEGylated product using analytical techniques such as ^1H NMR, ^{13}C NMR, and high-resolution mass spectrometry.

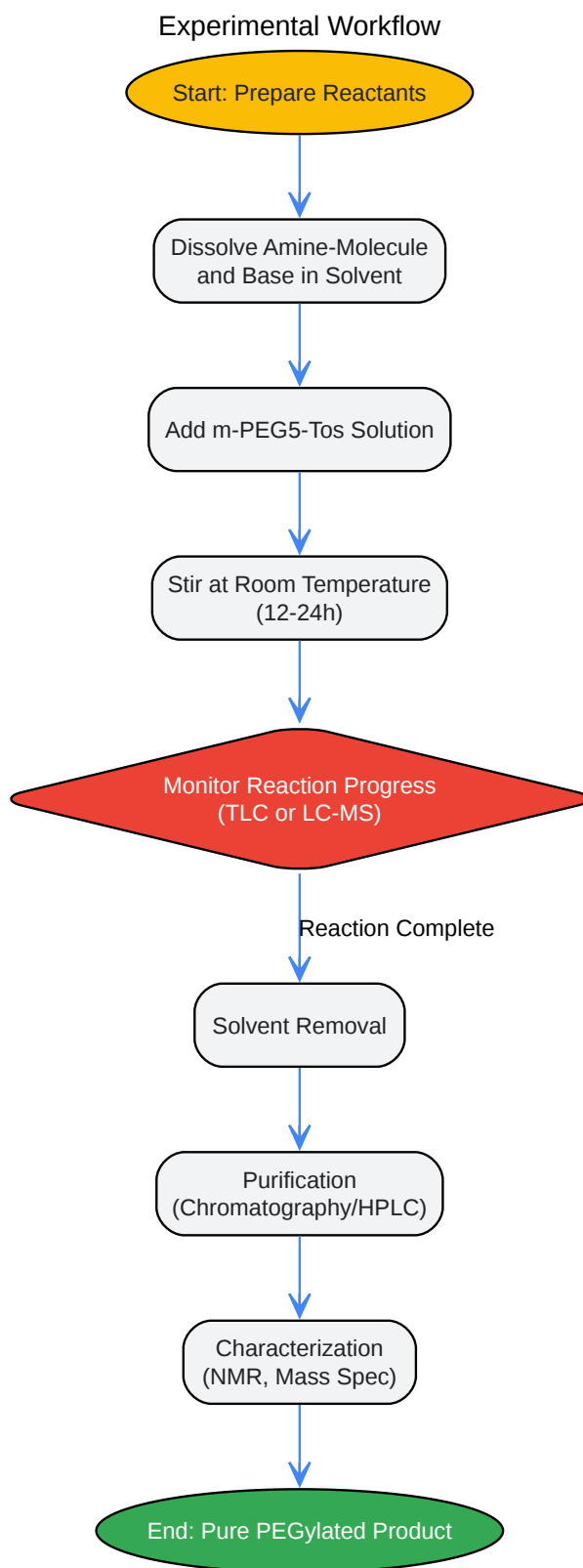
Visualizing the Workflow

The following diagrams illustrate the key chemical transformation and a typical experimental workflow for the bioconjugation process.



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Caption: Nucleophilic substitution reaction of **m-PEG5-Tos** with a primary amine.



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Caption: A typical workflow for the conjugation of **m-PEG5-Tos** to an amine-containing molecule.

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References

- 1. m-PEG5-Tos, 62921-76-0 | BroadPharm [broadpharm.com]
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